2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. One common method includes the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition to a double bond, followed by intramolecular cyclization . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce N-arylpyrazoles .
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with antileishmanial, antimalarial, and antitrypanosomal activities
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industrial Applications: Potential use in agrochemicals and coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It acts as an antimetabolite in purine biochemical reactions, disrupting normal cellular processes . The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-diaza-2,4-cyclopentadienes: These compounds have similar reactivity patterns and are used in similar applications.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of trifluoromethyl and dimethyl groups enhances its stability and potency in various applications .
Properties
Molecular Formula |
C13H12F3N5 |
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Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12F3N5/c1-7-4-11(13(14,15)16)18-12-5-10(19-21(7)12)9-6-17-20(3)8(9)2/h4-6H,1-3H3 |
InChI Key |
YYRTYFVSMAHGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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